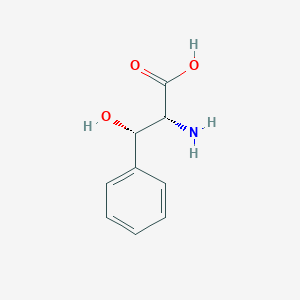
(2R,3S)-acide 2-amino-3-hydroxy-3-phénylpropanoïque
Vue d'ensemble
Description
The compound "(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid" is a specific enantiomer of a non-natural amino acid that has been the subject of various synthetic studies. This compound is of interest due to its potential applications in pharmaceuticals and as a building block for more complex molecules .
Synthesis Analysis
The synthesis of "(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid" has been approached through optical resolution methods. In one study, the racemic mixture of the related compound (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid was resolved using chiral resolving agents to yield the (2R,3S)- and (2S,3R)-enantiomers with high optical purities of 90-97% after preferential crystallization . Another approach involved the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine, yielding optically pure enantiomers after recrystallization . These methods highlight the importance of chiral resolution in obtaining the desired enantiomerically pure compounds.
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the absolute configuration of similar amino acid derivatives. For instance, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was confirmed by X-ray analysis of its hydrobromide methyl ester derivative . Although this is not the exact compound , the methodology is relevant for determining the stereochemistry of such amino acids.
Chemical Reactions Analysis
The synthesis of related amino acid derivatives often involves multiple steps, including resolution, protection, and functional group transformations. For example, the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid was achieved starting from a dihydroxylation product, followed by a key sulfuryl chloride treatment to prepare a sulfate intermediate . Similarly, a chiral NiII complex was used to synthesize diastereoisomeric complexes, which upon separation and decomposition, yielded optically pure (2S,3R)- and (2S,3S)-2-aminomethyl-3-hydroxy-3-phenylpropanoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives can be studied using various spectroscopic techniques. For instance, vibrational spectroscopy (FT-IR and FT-Raman) was used to analyze the structure and bonding features of (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, providing insights into the molecular properties such as dipole moment and hyperpolarizability . Although this compound is not the exact target molecule, the techniques and types of analysis are applicable for studying the physical and chemical properties of "(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid".
Applications De Recherche Scientifique
Synthèse de composés bioactifs
La D-thréo-3-phénylsérine peut être utilisée pour la synthèse de la cyclomarine A, un peptide cyclique bioactif antiviral, antibiotique et antipaludique, en particulier contre Mycobacterium tuberculosis .
Traitement de la maladie de Parkinson
La D-thréo-3-phénylsérine, également connue sous le nom de Droxidopa, a été utilisée pour le traitement de la maladie de Parkinson .
Procédé de résolution enzymatique pour la synthèse d'antibiotiques
Un nouveau procédé de résolution enzymatique a été mis en place pour la production de L-thréo-3-[4-(méthylthio)phénylsérine] (MTPS), un intermédiaire pour la synthèse d'antibiotiques, de chloramphénicol et de thiamphénicol, utilisant la D-thréonine aldolase à faible spécificité recombinante d'Arthrobacter sp. DK-38 .
Mécanisme D'action
Target of Action
Similar compounds such as isocitric acid are known to interact with enzymes like aconitate hydratase, nad-isocitrate dehydrogenase, nadp-isocitrate dehydrogenase, and isocitrate lyase .
Mode of Action
This interaction could potentially alter the function of the target enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
Compounds like isocitric acid, which have similar structures, are intermediates in the tricarboxylic acid (tca) cycle, a crucial metabolic pathway in all aerobic organisms . Therefore, it’s plausible that (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid could also influence similar metabolic pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets
Propriétés
IUPAC Name |
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)






![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)


